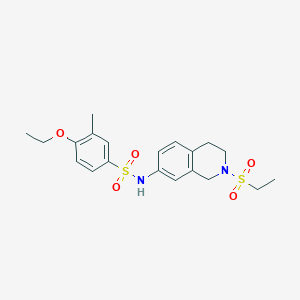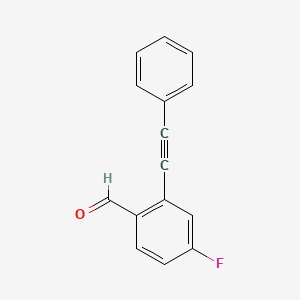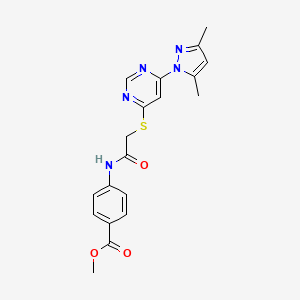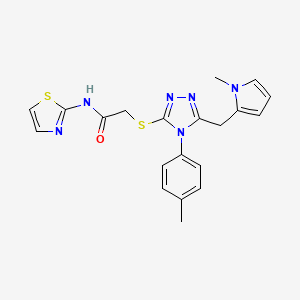![molecular formula C30H28N2O5 B2744936 N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide CAS No. 895650-74-5](/img/structure/B2744936.png)
N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing a 2,3-dihydro-1,4-benzodioxin structure typically involves the reaction of a catechol derivative with a suitable electrophile3. The synthesis of quinolin derivatives often involves the Skraup synthesis, which is a chemical reaction used to synthesize quinolines1. However, without specific literature on the synthesis of your particular compound, it’s difficult to provide a detailed synthesis analysis3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, NMR, and MS2. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule2.
Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely depending on the specific functional groups present in the molecule. Typically, reactions could involve electrophilic aromatic substitution, nucleophilic substitution, or reactions at the carbonyl group if one is present3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the dioxin ring in 2,3-dihydro-1,4-benzodioxin can influence its chemical reactivity and physical properties such as boiling point and solubility1.Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has led to the development of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activities. These compounds, including variations with different substituents, have shown promising results in inhibiting cancer cell lines, with some being more potent than the control drug 5-FU. This suggests a potential avenue for the queried compound in cancer research, given its structural similarity to these active quinazolinones (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Agents
Compounds with structures related to the queried chemical have been synthesized and tested for their antibacterial and antifungal activities. For instance, novel derivatives containing quinoline linkage have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of the specified compound in contributing to the development of new antimicrobial agents (Manoj N. Bhoi et al., 2015).
Enzyme Inhibition for Therapeutic Applications
A study focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, related to the queried compound, has shown significant activity against α-glucosidase and acetylcholinesterase. These findings suggest potential therapeutic applications in treating diseases like diabetes and Alzheimer's by inhibiting relevant enzymes (M. Abbasi et al., 2019).
Radiomodulatory Effects
Research on quinazolinone derivatives bearing a sulfonamide moiety has identified compounds with the ability to induce the antioxidant enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in cells. These compounds showed low toxicity and reduced the damaging effects of gamma radiation, suggesting their potential as radiomodulatory agents. This opens up possibilities for the queried compound in radioprotection and oxidative stress management (A. M. Soliman et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards1.
Zukünftige Richtungen
Future research could involve the synthesis of new derivatives of this compound and testing their biological activity. This could lead to the development of new drugs with improved efficacy and safety profiles2.
Please note that this is a general analysis and may not fully apply to the specific compound you’re asking about. For a comprehensive analysis of a specific compound, it’s best to refer to peer-reviewed scientific literature or consult with a chemist.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O5/c1-3-19-5-8-21(9-6-19)29(34)24-17-32(25-11-7-20(4-2)15-23(25)30(24)35)18-28(33)31-22-10-12-26-27(16-22)37-14-13-36-26/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKXVKZOAPOTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)

![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)

![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)

![4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-](/img/structure/B2744868.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2744874.png)